molecular formula C10H11NO2 B040806 Methyl indoline-7-carboxylate CAS No. 112106-91-9

Methyl indoline-7-carboxylate

Cat. No.: B040806
CAS No.: 112106-91-9
M. Wt: 177.2 g/mol
InChI Key: IMJZMELPOAMWJA-UHFFFAOYSA-N
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Description

Methyl indoline-7-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Safety and Hazards

Methyl indoline-7-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Methyl indoline-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are essential for the synthesis of serotonin and other important metabolites. Additionally, this compound can bind to nuclear receptors, influencing gene expression and cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, including the activation of the aryl hydrocarbon receptor (AHR) pathway . This activation can lead to changes in gene expression, affecting cellular metabolism and immune responses. Furthermore, this compound has been shown to modulate the activity of key metabolic enzymes, impacting cellular energy production and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist for specific receptors, such as AHR . By binding to these receptors, it can either inhibit or activate downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating immune responses and enhancing metabolic function . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where specific dosages lead to significant changes in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the production of serotonin and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl indoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions often include refluxing in acetic acid or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl indoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles and indolines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Methyl indoline-7-carboxylate has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug development.

    Biology: Indole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound is explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylate
  • Methyl indole-2-carboxylate
  • Indoline-2-carboxylate

Uniqueness

Methyl indoline-7-carboxylate stands out due to its unique substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJZMELPOAMWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555482
Record name Methyl 2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112106-91-9
Record name Methyl 2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.75 g of indole-7-carboxylic acid methyl ester and 2.92 g of borane-trimethylamine complex are dissolved in 10 ml of dioxane. To the resulting solution, 2 ml of concentrated hydrochloric acid are added. The reaction solution is heated under reflux for 30 minutes, and then cooled to room temperature. 10 ml of 6N hydrochloric acid are added to the reaction solution, which is then refluxed under heating for 15 minutes, and thereafter cooled to room temperature. The reaction solution is poured into 50 ml of water. The resulting mixture is neutralized with a 2N aqueous sodium hydroxide solution, and then extractd with ether. The organic layer is washed with a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate. After the solvent has been distilled off, 1.26 g of 2,3-dihydroindole-7-carboxylic acid methyl ester are obtained, mp. 70° to 73° C.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
borane-trimethylamine complex
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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